- Reaction of aminobenzimidazoles with 4-hydroxy-6-methyl-2-pyrone and 4-hydroxycoumarin, Synthetic Communications, 1999, 29(14), 2435-2445

Cas no 934-22-5 (1H-1,3-benzodiazol-5-amine)

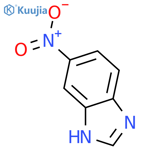

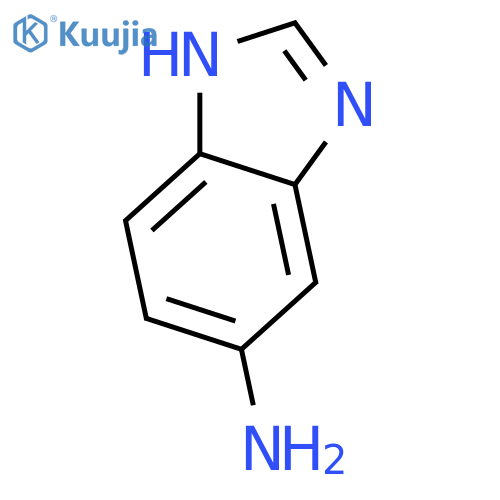

1H-1,3-benzodiazol-5-amine structure

Nome do Produto:1H-1,3-benzodiazol-5-amine

1H-1,3-benzodiazol-5-amine Propriedades químicas e físicas

Nomes e Identificadores

-

- 1H-BENZOIMIDAZOL-5-YLAMINE

- 1H-1,3-Benzimidazol-5-amine

- 1H-Benzimidazol-6-amine

- 3H-Benzoimidazol-5-Ylamine

- 5-Aminobenzimidazole

- 5-AMinobenzotriazole

- 6-AMINO-1H-BENZIMIDAZOLE

- 1H-1,3-Benzodiazol-6-amine

- 1H-Benzo[d]imidazol-5-amine

- 6-Aminobenzimidazole

- NSC 231612

- 1H-Benzimidazol-5-amine

- 1H-Benzo[d]imidazol-6-amine

- 1H-1,3-benzodiazol-5-amine

- Benzimidazole, 6-amino-

- BENZIMIDAZOLE, 5-AMINO-

- Benzimidazol-5-ylamine

- Benzimidazol-5-amine

- 5-amino-1h-benzimidazole

- 1H-benzimidazol-5-ylamine

- 5-AMINO-1H-

- 1H-Benzimidazol-5-amine (9CI)

- Benzimidazole, 5(or 6)-amino- (6CI, 7CI)

- Benzimidazole, 5-amino- (8CI)

- 3H-Benzo[d]imidazol-5-amine

- SCHEMBL115965

- DTXSID70239406

- MFCD00465258

- 5-AMINO-1H-BENZOIMIDAZOLE

- MFCD00831692

- F2158-1066

- 2P-043

- NCGC00184564-01

- A2605

- 3H-benzimidazol-5-ylamine

- CHEMBL1617811

- BENZIMIDAZOLE, 5(OR 6)-AMINO-

- Oprea1_342288

- BCP11467

- 55299-95-1

- 5-aminobenzimidazole, AldrichCPR

- 1H-benzoimidazol-5-amine

- DTXCID50161897

- 5-aminobenzimdazole

- 6-Aminobenzimidazole, 95%

- 934-22-5

- UNII-7L7289019S

- (1H-benzimidazol-5yl) amine

- NSC-231612

- Oprea1_610116

- BDBM50455561

- NSC231612

- 5-amino-1H-benzo[d]imidazole

- CS-0096864

- 1H-Benzimidazol-6-amine #

- 5-amino benzimidazole

- J-519689

- 3H-benzimidazol-5-amine

- SY002960

- Z1741960823

- 1H-benzimidazole-6-amine

- 7L7289019S

- EN300-57442

- STK731665

- AC-2803

- 5-amino-benzimidazole

- F11742

- 1H-1 pound not3-Benzimidazol-5-amine

- AKOS000111798

- AMINOBENZIMIDAZOLE, 5-

- NCGC00184564-02

- benzimidazolamine

- AKOS003574217

- NS00039556

- AH-034/32844026

- Q27268505

- 3H-BENZO(D)IMIDAZOL-5-AMINE

- 1H-benzimidazol-5-amine dihydrochloride

- PS-4509

- ALBB-023267

- 5-aminobenzimidazol

- BBL011727

- EINECS 213-279-0

-

- MDL: MFCD00465258

- Inchi: 1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)

- Chave InChI: WFRXSXUDWCVSPI-UHFFFAOYSA-N

- SMILES: N1C2C(=CC=C(C=2)N)NC=1

Propriedades Computadas

- Massa Exacta: 133.063997g/mol

- Carga de Superfície: 0

- XLogP3: 1.1

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Ligações Rotativas: 0

- Massa monoisotópica: 133.063997g/mol

- Massa monoisotópica: 133.063997g/mol

- Superfície polar topológica: 54.7Ų

- Contagem de Átomos Pesados: 10

- Complexidade: 126

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

- Cor/Forma: White to Yellow Solid

- Densidade: 1.367

- Ponto de Fusão: 162.0 to 167.0 deg-C

- Ponto de ebulição: 222°C/3.5mmHg(lit.)

- Ponto de Flash: 273.2℃

- PSA: 54.70000

- LogP: 1.72630

- λmax: 300(EtOH)(lit.)

1H-1,3-benzodiazol-5-amine Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315-H319

- Declaração de Advertência: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:3

- Código da categoria de perigo: 22-36

- Instrução de Segurança: S26; S36/37/39

- RTECS:DD5785000

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Room temperature

- Classe de Perigo:IRRITANT

- Frases de Risco:R36/37/38

1H-1,3-benzodiazol-5-amine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-24445-2.5g |

1H-1,3-benzodiazol-6-amine |

934-22-5 | 95% | 2.5g |

$38.0 | 2023-09-15 | |

| Enamine | EN300-24445-5.0g |

1H-1,3-benzodiazol-6-amine |

934-22-5 | 95% | 5.0g |

$67.0 | 2023-02-14 | |

| Enamine | EN300-24445-10.0g |

1H-1,3-benzodiazol-6-amine |

934-22-5 | 95% | 10.0g |

$126.0 | 2023-02-14 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2605-5G |

5-Aminobenzimidazole |

934-22-5 | >98.0%(GC) | 5g |

¥690.00 | 2024-04-15 | |

| TRC | A630858-5g |

5-Aminobenzimidazole |

934-22-5 | 5g |

$ 184.00 | 2023-04-19 | ||

| Enamine | EN300-57442-25.0g |

1H-1,3-benzodiazol-6-amine |

934-22-5 | 95% | 25.0g |

$241.0 | 2023-02-09 | |

| abcr | AB156757-25 g |

1H-1,3-Benzimidazol-5-amine, 95%; . |

934-22-5 | 95% | 25g |

€304.80 | 2023-05-08 | |

| Life Chemicals | F2158-1066-1g |

1H-1,3-benzodiazol-5-amine |

934-22-5 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-262397-1 g |

5-Aminobenzimidazole, |

934-22-5 | >99% | 1g |

¥752.00 | 2023-07-11 | |

| Ambeed | A453802-5g |

6-Aminobenzimidazole |

934-22-5 | 97% | 5g |

$34.0 | 2025-02-26 |

1H-1,3-benzodiazol-5-amine Método de produção

Synthetic Routes 1

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide , Graphene (oxide) Solvents: Methanol ; 90 °C

Referência

- Bismuth iron oxide nanocomposite supported on graphene oxides as the high efficient, stable and reusable catalysts for the reduction of nitroarenes under continuous flow conditions, Chemical Engineering Journal (Amsterdam, 2017, 314, 328-335

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline , Ferrous acetate Solvents: Tetrahydrofuran , Water ; 15 h, 50 bar, 120 °C

Referência

- Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines, Science (Washington, 2013, 342(6162), 1073-1076

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Stannous chloride Solvents: Ethyl acetate ; 12 h, reflux; reflux → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9

Referência

- Combinatorial Synthesis of Benzimidazole-Azo-Phenol Derivatives as Antifungal Agents, Combinatorial Chemistry & High Throughput Screening, 2014, 17(1), 89-95

Synthetic Routes 5

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) , Rhodium , Silica Solvents: Water ; 7 - 30 min, 110 °C

Referência

- Porous silica-encapsulated and magnetically recoverable Rh NPs: a highly efficient, stable and green catalyst for catalytic transfer hydrogenation with "slow-release" of stoichiometric hydrazine in water, Green Chemistry, 2017, 19(14), 3400-3407

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Copper alloy, nonbase, Cu,Fe (magnetically immobilized in amine-rich silica spheres) Solvents: Water ; 25 min, 110 °C

Referência

- Ultrafine FeCu Alloy Nanoparticles Magnetically Immobilized in Amine-Rich Silica Spheres for Dehalogenation-Proof Hydrogenation of Nitroarenes, Chemistry - A European Journal, 2018, 24(54), 14418-14424

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Diboronic acid Catalysts: 4,4′-Bipyridine Solvents: Dimethylformamide ; 5 min, rt

Referência

- Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature, Journal of Organic Chemistry, 2022, 87(2), 910-919

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: 1,10-Phenanthroline (reaction product with Vulcan XC72R and iron(II) acetate) , Ferrous acetate (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ; 10 h, 100 °C

Referência

- Efficient and highly selective iron-catalyzed reduction of nitroarenes, Chemical Communications (Cambridge, 2011, 47(39), 10972-10974

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron hydroxide oxide Solvents: Ethanol ; 60 - 70 °C

Referência

- Green preparation of carbon-supported iron-based catalyst and its application in synthesis of anticancer inhibitor intermediates, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Sodium pyrosulfite Solvents: Ethanol , Water ; 2 h, 72 - 76 °C

Referência

- Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitor, Journal of Heterocyclic Chemistry, 2020, 57(1), 436-455

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron(2+), (hydroperoxy)- Solvents: Water ; 60 min, 110 °C

Referência

- Amorphous Flowerlike Goethite FeOOH Hierarchical Supraparticles: Superior Capability for Catalytic Hydrogenation of Nitroaromatics in Water, ACS Applied Materials & Interfaces, 2018, 10(38), 32180-32191

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Ammonia Solvents: Dimethyl sulfoxide , Water ; 10 h, 300 - 350 psi, 150 °C

Referência

- Continuous amination of aryl/heteroaryl halides using aqueous ammonia in a Teflon AF-2400 tube-in-tube micro-flow reactor, Reaction Chemistry & Engineering, 2019, 4(2), 346-350

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Potassium fluoride , Poly(methylhydrosiloxane) Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; rt; rt; 15 - 45 s, rt

1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt

1.2 Reagents: Poly(methylhydrosiloxane) ; rt; 30 min, rt

Referência

- Pd-Catalyzed Silicon Hydride Reductions of Aromatic and Aliphatic Nitro Groups, Organic Letters, 2005, 7(22), 5087-5090

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe2O3) (carbon supported) , Tin oxide (SnO2) (carbon supported) Solvents: Methanol ; 60 min, 110 °C

Referência

- Immobilizing Multifunctional Fe2O3-SnO2 Nanoparticles to Carbon Nanospheres: An Extremely Active and Selective Catalyst for Hydrogen Transfer Reaction, ChemistrySelect, 2017, 2(27), 8288-8295

Synthetic Routes 18

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Bismuth iron oxide (immobilized on chitosan noncovalently functionalized oxidized carbon nanotubes) Solvents: Methanol ; 60 min, 110 °C

Referência

- Noncovalently functionalized carbon nanotubes immobilized Fe-Bi bimetallic oxides as a heterogeneous nanocatalyst for reduction of nitroaromatics, Nano-Structures & Nano-Objects, 2017, 10, 116-124

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Potassium fluoride Catalysts: Palladium diacetate Solvents: Tetrahydrofuran , Water ; 30 min, rt

Referência

- Palladium-catalyzed silane/siloxane reductions in the one-pot conversion of nitro compounds into their amines, hydroxylamines, amides, sulfonamides, and carbamates, Synthesis, 2006, (19), 3316-3340

1H-1,3-benzodiazol-5-amine Raw materials

1H-1,3-benzodiazol-5-amine Preparation Products

1H-1,3-benzodiazol-5-amine Literatura Relacionada

-

Borvornwat Toviwek,Jennifer Riley,Nicole Mutter,Mark Anderson,Lauren Webster,Irene Hallyburton,Duangkamol Gleeson,Kevin D. Read,M. Paul Gleeson RSC Med. Chem. 2022 13 1587

-

Fei Xing,Mengying Zhang,Ziqi Wang,Guohua Sun,Hongqing Niu,Dezhen Wu RSC Adv. 2019 9 33664

-

Yifei Shi,Xinlin Tuo Mater. Adv. 2020 1 595

-

4. A CO2-philic ferrocene-based porous organic polymer for solar-driven CO2 conversion from flue gasZhou Fang,Yuqi Wang,Yue Hu,Bing Yao,Zhizhen Ye,Xinsheng Peng J. Mater. Chem. A 2023 11 18272

-

Jianwei Li,Guangcheng Zhang,Yao Yao,Zhanxin Jing,Lisheng Zhou,Zhonglei Ma RSC Adv. 2016 6 60094

Fornecedores recomendados

atkchemica

(CAS:934-22-5)1H-1,3-benzodiazol-5-amine

Pureza:95%+

Quantidade:1g/5g/10g/100g

Preço ($):Inquérito

Amadis Chemical Company Limited

(CAS:934-22-5)1H-1,3-benzodiazol-5-amine

Pureza:99%

Quantidade:100g

Preço ($):394.0